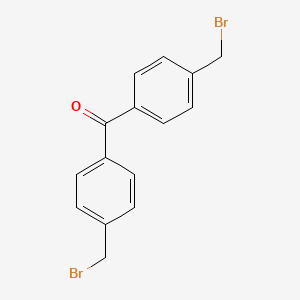

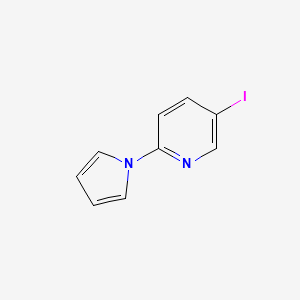

![molecular formula C7H5F9O B1621084 2-[3,3,3-トリフルオロ-2,2-ビス(トリフルオロメチル)プロピル]オキシラン CAS No. 502482-28-2](/img/structure/B1621084.png)

2-[3,3,3-トリフルオロ-2,2-ビス(トリフルオロメチル)プロピル]オキシラン

説明

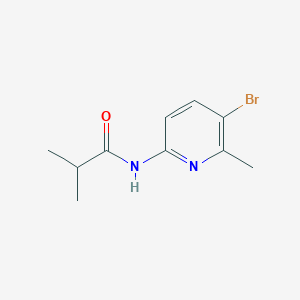

“2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane” is a chemical compound with the molecular formula C7H5F9O . It is also known by other names such as 4,4-Bis(trifluoromethyl)-1,2-epoxy-5,5,5-trifluoropentane and 3-(Nonafluoro-tert-butyl)propen-1,2-oxide .

Molecular Structure Analysis

The molecular weight of “2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane” is 276.10 g/mol . The InChI string representation of its structure is InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2 .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 276.10 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and 10 hydrogen bond acceptors . The compound has 2 rotatable bonds . The topological polar surface area is 12.5 Ų .

科学的研究の応用

医薬品

トリフルオロメチル基は、医薬品においてますます重要な役割を果たしています . 有機分子へのフッ素の組み込みは、独特の挙動を示し、医薬品におけるいくつかの用途につながります . 米国食品医薬品局(FDA)が承認した売上上位の薬剤分子の50%以上がフッ素を含んでいます .

農薬

医薬品と同様に、トリフルオロメチル基は農薬においても重要な役割を果たしています . フッ素含有化合物の独特の特性により、この分野で有効になっています .

材料科学

トリフルオロメチル基は、材料科学においても重要です . フッ素含有化合物の独特の特性により、特性が向上した新しい材料の開発につながる可能性があります .

FDA承認薬の合成

トリフルオロメチル基は、多くのFDA承認薬に見られます . たとえば、乳がんの治療に使用される薬剤であるアルペリシブを製造する合成ルートの主なステップには、3,3,3-トリフルオロ-2,2-ジメチルプロパン酸を塩化物に変換することが含まれます .

阻害剤の合成

「2-[3,3,3-トリフルオロ-2,2-ビス(トリフルオロメチル)プロピル]オキシラン」は、好中球エラスターゼとプロテアーゼのデュアル阻害剤として作用する2-アミノベンズアルデヒドオキシムアナログの合成に使用されます .

ラジカルトリフルオロメチル化

この化合物は、近年進歩が見られるラジカルトリフルオロメチル化に関与することができます . このプロセスには、炭素中心ラジカル中間体のトリフルオロメチル化が含まれます .

作用機序

Target of Action

It’s known that this compound is a precursor to a trifluoromethyl chiral auxiliary .

Mode of Action

It’s known that it promotes a highly diastereoselective simmons-smith cyclopropanation . This suggests that it may interact with its targets to induce specific stereochemical configurations in the resulting compounds.

Biochemical Pathways

Given its role in promoting diastereoselective cyclopropanation , it may influence pathways involving the formation of cyclopropane rings, which are common in many biologically active compounds.

Pharmacokinetics

Its physical and chemical properties such as density (17±01 g/cm3), boiling point (604±350 °C at 760 mmHg), and molecular weight (180048) can provide some insights into its potential pharmacokinetic behavior .

Result of Action

Its role in promoting diastereoselective cyclopropanation suggests that it may influence the stereochemical configuration of resulting compounds, potentially affecting their biological activity.

生化学分析

Biochemical Properties

2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes often leads to the formation of reactive intermediates, which can further participate in biochemical pathways. Additionally, 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, thereby modifying their function .

Cellular Effects

The effects of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. For instance, exposure to 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can lead to the activation of the Nrf2 pathway, which is a key regulator of cellular antioxidant responses. Additionally, this compound can affect gene expression by modulating transcription factors and epigenetic modifications .

Molecular Mechanism

At the molecular level, 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent adducts with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can alter the activity of enzymes and other proteins, leading to changes in cellular function. Furthermore, 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can inhibit or activate specific enzymes, depending on the context, thereby influencing metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane in laboratory settings are critical factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over time. The temporal effects of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane on cellular function have been observed in both in vitro and in vivo studies, with long-term exposure leading to cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane in animal models vary with dosage. At low doses, this compound can induce adaptive responses, such as the activation of detoxification pathways. At higher doses, it can cause toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain concentration of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane is required to elicit a significant biological response. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic potential .

Metabolic Pathways

2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can influence the levels of key metabolites, thereby affecting cellular metabolism. Additionally, the compound can interact with cofactors, such as NADPH, which are essential for enzymatic reactions .

Transport and Distribution

The transport and distribution of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane is an important determinant of its function. This compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The localization of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can affect its interactions with biomolecules and its overall biological activity. For example, its presence in the mitochondria can influence mitochondrial function and energy metabolism .

特性

IUPAC Name |

2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTYEHSXMRNMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379708 | |

| Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502482-28-2 | |

| Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

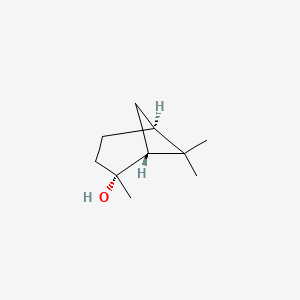

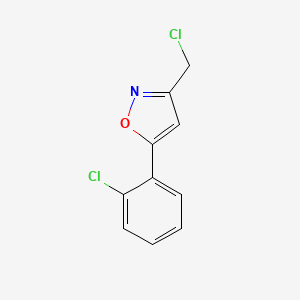

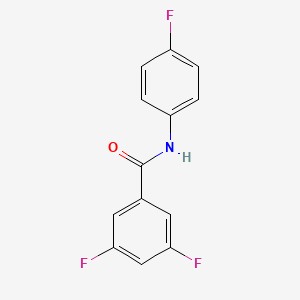

![N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B1621019.png)